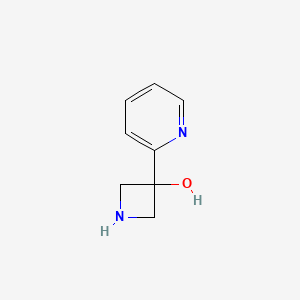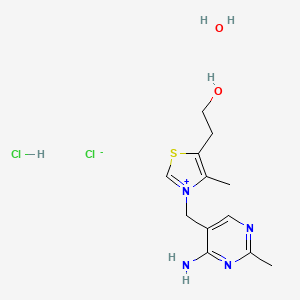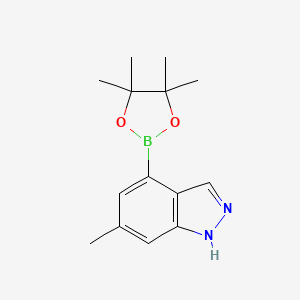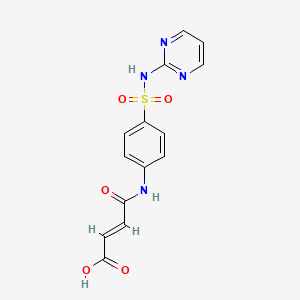
3-Hydroxy-2-methylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is a heterocyclic organic compound with the molecular formula C6H12N2O2. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of a hydroxyl group and a carboxamide group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methylpyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-2-methylpyrrolidine-1-carboxamide.
Reduction: Formation of 3-hydroxy-2-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-Methyl-3-pyridinol: Another similar compound with a hydroxyl group on a pyridine ring.
Pyrrolidine-2-one: A related compound with a lactam structure.
Uniqueness
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-hydroxy-2-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(9)2-3-8(4)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10) |
Clave InChI |
BHXZBSIHCDEFBH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCN1C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)

![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)




![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)


![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)

